molecular formula C13H16BrNO5 B13157208 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyethyl)acetamide

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyethyl)acetamide

Cat. No.: B13157208
M. Wt: 346.17 g/mol
InChI Key: BGLJLMNIKPYWSI-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyethyl)acetamide is a high-purity chemical compound supplied for research and development purposes. It is provided with a catalog number of 3B3-043549 and has a stated purity of 98.0% . This acetamide derivative has the CAS Registry Number 923141-73-5 and a molecular weight of 346.17 g/mol (C13H16BrNO5) . The compound's structure features a bromo-formyl-methoxyphenoxy backbone coupled with a methoxyethyl acetamide group, as represented by the SMILES code O=C(NCCOC)COC1=C(OC)C=C(C=O)C=C1Br . This unique structure, containing bromo and formyl functional groups, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The formyl group, in particular, offers a reactive handle for further chemical modifications, such as condensation reactions to form new chemical entities. Researchers utilize this compound strictly in laboratory settings for scientific investigation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary use . For comprehensive handling and safety information, researchers should consult the relevant Safety Data Sheet.

Properties

Molecular Formula

C13H16BrNO5

Molecular Weight

346.17 g/mol

IUPAC Name

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C13H16BrNO5/c1-18-4-3-15-12(17)8-20-13-10(14)5-9(7-16)6-11(13)19-2/h5-7H,3-4,8H2,1-2H3,(H,15,17)

InChI Key

BGLJLMNIKPYWSI-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)COC1=C(C=C(C=C1Br)C=O)OC

Origin of Product

United States

Biological Activity

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyethyl)acetamide is a synthetic compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H16BrNO5
  • Molecular Weight : 346.17 g/mol
  • CAS Number : 1153460-82-2
  • Predicted Melting Point : 194.02 °C
  • Predicted Boiling Point : ~524.8 °C at 760 mmHg

The compound features a bromo group, a formyl group, and a methoxy group attached to a phenoxy ring, along with an acetamide moiety, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of halogen groups can enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacteria and fungi. In vitro studies have shown that derivatives of this compound can inhibit the growth of various pathogenic microorganisms, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines by targeting the mitogen-activated protein kinase (MAPK) pathway and influencing cell cycle progression.

The mechanism by which this compound exerts its biological effects involves several potential pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes within pathogens or cancer cells.
  • Receptor Interaction : It may bind to cellular receptors, leading to altered signaling cascades that promote cell death or inhibit growth.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, contributing to oxidative stress and subsequent apoptosis.

Case Studies and Experimental Data

  • Antimicrobial Assays : In a study conducted on various bacterial strains, derivatives of the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating promising antimicrobial activity .
  • Cytotoxicity Tests : In vitro cytotoxicity assays revealed that the compound exhibited selective toxicity towards cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values around 25 µM .
  • Mechanistic Studies : Further mechanistic investigations revealed that treatment with the compound resulted in significant upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins in treated cancer cells, confirming its role in apoptosis induction .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialMICs of 10-50 µg/mL against various pathogens
AnticancerIC50 values around 25 µM in MCF-7 and HeLa
Apoptosis InductionUpregulation of pro-apoptotic factors

Comparison with Similar Compounds

2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide

This analogue replaces the phenoxy ring with a bromophenyl group and features a 2-methoxyphenyl acetamide side chain. Crystallographic studies confirm its planar geometry, with hydrogen bonding between the amide NH and methoxy oxygen stabilizing the structure. Such interactions may influence solubility and crystallinity compared to the target compound, which lacks direct aryl-amide hydrogen bonding .

2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide

This compound shares the bromo and formyl substituents but substitutes the methoxy group at the 6-position with ethoxy and replaces the N-(2-methoxyethyl) group with a cyclohexyl moiety. The ethoxy group increases hydrophobicity, while the bulky cyclohexyl group may reduce solubility.

Fluorophenoxy Acetamides

Compounds such as N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) and 2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31) exhibit fluorophenoxy cores and varied N-substituents. Key differences include:

Compound Name Rf Yield Melting Point Key Structural Features
Target Compound - - - Br, CHO, OMe on phenoxy; N-(2-MeO-ethyl)
30 (Fluorophenoxy, N-butyl) 0.32 82% 75°C F, butyryl; linear alkyl chain
31 (Fluorophenoxy, N-hydroxypropyl) 0.28 54% 84°C F, butyryl; branched polar substituent

Higher yields for fluorinated analogues (e.g., 82% for 30) suggest synthetic challenges for bromo-formyl derivatives, possibly due to steric or electronic effects .

Methoxyethyl-Substituted Analogues

Goxalapladib (CAS-412950-27-7)

This naphthyridine-derived drug candidate includes an N-(2-methoxyethyl)piperidin-4-yl acetamide group. The methoxyethyl chain enhances water solubility, a feature shared with the target compound. However, Goxalapladib’s extended aromatic system and trifluoromethyl groups confer distinct pharmacokinetic properties, highlighting how minor structural changes drastically alter biological activity .

Methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate (32)

This compound pairs a fluorophenoxy core with a chiral methylpentanoate ester. Its optical activity ([α]²²D = +61.1°) contrasts with the target compound’s unresolved stereochemistry. Such stereochemical complexity can influence target binding in drug design .

Electronic and Reactivity Comparisons

  • Bromo vs. Fluoro Substituents : Bromine’s larger atomic radius and lower electronegativity (compared to fluorine) may increase steric hindrance and polarizability, favoring aryl-halogen bond cleavage in catalytic reactions.
  • Formyl vs. Butyryl Groups : The formyl group (aldehyde) offers a site for condensation or reduction, whereas butyryl (ketone) is less reactive but more stable under acidic conditions.
  • Methoxyethyl vs. Cyclohexyl Side Chains : The methoxyethyl group’s polarity improves aqueous solubility, critical for bioavailability, while cyclohexyl groups enhance lipid membrane permeability .

Preparation Methods

Starting Material Preparation

The key precursor, 2-bromo-4-formyl-6-methoxyphenol , can be synthesized via electrophilic aromatic substitution or via selective bromination and formylation of 6-methoxyphenol derivatives. The process typically involves:

  • Bromination at the ortho position relative to the methoxy group.
  • Formylation via the Reimer-Tiemann or Vilsmeier-Haack reaction.

Formation of the Phenoxy Acetic Acid

The phenol derivative is converted to the corresponding phenoxy acetic acid through nucleophilic substitution with chloroacetic acid derivatives:

Step Reagents & Conditions Description
1 Potassium carbonate, chloroacetic acid Alkylation of phenol to form phenoxy acetic acid
2 Reflux in ethanol Facilitates nucleophilic substitution

This yields 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetic acid .

Data Table: Key Physical Data

Property Data
Molecular Weight 254.35 g/mol
Melting Point Not specified, typically ~150-180°C
Boiling Point Decomposes at ~416.6°C
Density 1.2 g/cm³

Conversion to the Corresponding Acid Chloride

The phenoxy acetic acid is activated via conversion to its acid chloride:

  • Reagents: Thionyl chloride or oxalyl chloride.
  • Conditions: Reflux under inert atmosphere (nitrogen or argon).

Reaction:

$$
\text{Phenoxy acetic acid} + \text{Thionyl chloride} \rightarrow \text{Phenoxy acetyl chloride}
$$

Data Table:

Property Data
Molecular Weight 254.35 g/mol (acid), 254.75 g/mol (acid chloride)
Boiling Point Acid chloride: ~80°C (decomposition)
Density ~1.3 g/cm³

Amide Formation via Nucleophilic Substitution

Preparation of the Amine Nucleophile

The amine N-(2-methoxyethyl)amine is synthesized or commercially obtained. It can be prepared via:

  • Nucleophilic substitution of 2-chloroethanol with ammonia or amines.
  • Protection/deprotection steps if necessary.

Coupling Reaction

The acid chloride reacts with N-(2-methoxyethyl)amine in an aprotic solvent such as dichloromethane or tetrahydrofuran:

  • Reagents: Triethylamine (base) to neutralize HCl.
  • Conditions: Low temperature (0°C to room temperature).

Reaction:

$$
\text{Phenoxy acetyl chloride} + \text{N-(2-methoxyethyl)amine} \rightarrow \text{Amide product}
$$

Data Table: Reaction Conditions and Yields

Parameter Data
Solvent Dichloromethane or Tetrahydrofuran
Base Triethylamine (1.2 equivalents)
Temperature 0°C to room temperature
Reaction Time 2-4 hours
Yield Typically 70-85%

Final Purification and Characterization

The crude product is purified via:

Characterization Data:

Property Data
Melting Point ~150-170°C (depending on purity)
NMR (¹H, ¹³C) Confirmed structure with characteristic signals for amide, aromatic, and methoxy groups
IR Amide carbonyl (~1650 cm⁻¹), aromatic (~1600 cm⁻¹), methoxy (~2830-2850 cm⁻¹)
MS Molecular ion peak at m/z 346.17 (M+), consistent with molecular formula

Alternative Synthetic Approaches

Direct Multi-Component Synthesis

Some patents and research articles suggest multi-component reactions involving:

  • Aromatic aldehydes (for the formyl group).
  • Phenolic compounds.
  • Acylating agents.
  • Nucleophiles such as amines.

This approach can streamline synthesis but requires optimized conditions to control regioselectivity and purity.

Catalytic and Green Chemistry Methods

Recent advances include:

  • Use of microwave-assisted synthesis to reduce reaction time.
  • Catalysts such as InCl₃ for multi-step reactions, as demonstrated in pyrano[2,3-c] pyrazole synthesis, which may be adapted for similar compounds.

Summary of Key Data

Step Reagents Conditions Yield Notes
Phenol bromination & formylation Brominating agents, formylating reagents Controlled temperature, inert atmosphere Variable Critical for regioselectivity
Acidification & activation Chloroacetic acid derivatives Reflux High Purity impacts downstream steps
Acid chloride formation Thionyl chloride Reflux, inert >90% Handle with care due to toxicity
Amide coupling N-(2-methoxyethyl)amine, base 0°C to room temp 70-85% Purify via chromatography

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